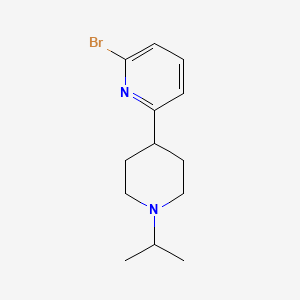
2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine
Overview
Description
2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Development
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound closely related to 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine, has been utilized in the synthesis of new cyanopyridine derivatives. These derivatives have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Bioactive Compound Synthesis
The Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a compound similar in structure to this compound. These derivatives exhibit various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound showed significant effectiveness against Escherichia coli, highlighting its potential as a bioactive compound (Ahmad et al., 2017).
Coordination Chemistry and Ligand Development
Derivatives of pyridines, akin to this compound, have been explored as ligands in coordination chemistry. These compounds have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemical Synthesis Techniques
Compounds similar to this compound have been utilized in various chemical synthesis techniques. For instance, directed deprotonation-transmetalation methods have been applied to bromopyridines for the synthesis of substituted pyridines (Karig et al., 2001).
Exploration of Thermal and Light-Induced Spin-Transitions
The study of thermal and light-induced spin-transitions in iron(II) complexes of pyridine derivatives has revealed significant insights into the influence of polymorphism on spin-crossover compounds. These investigations are crucial for understanding the behavior of materials under different physical conditions (Pritchard et al., 2009).
Development of C-Nucleosides
Research has been conducted on the preparation of C-nucleosides using pyridine derivatives. This novel methodology involves the addition of lithiated bromopyridines to protected deoxyribonolactone, leading to the production of bromonucleosides and subsequent cross-coupling reactions to generate a series of protected C-nucleosides (Urban et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-(1-propan-2-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-8-6-11(7-9-16)12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXISASHHSSCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


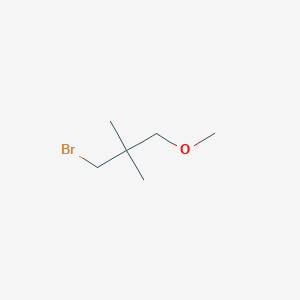
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
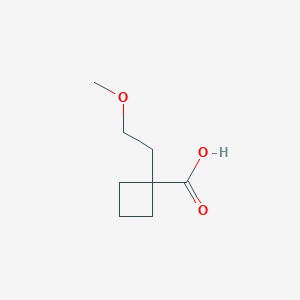

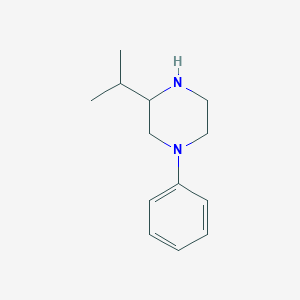
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
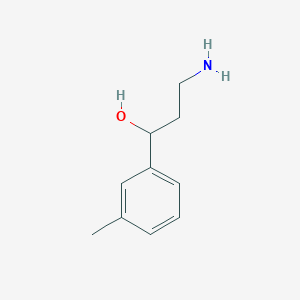
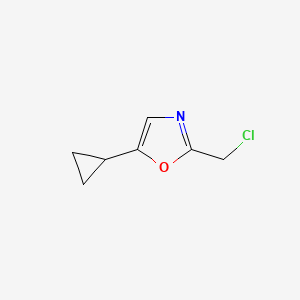

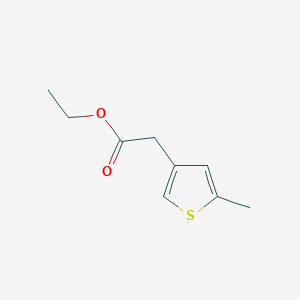

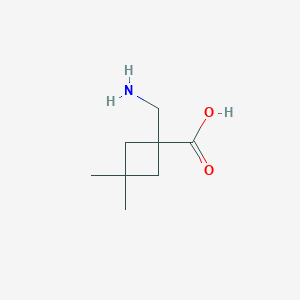
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
